molecular formula C9H18N2O2 B1350115 N-(3-Hydroxypropyl)piperidine-3-carboxamide CAS No. 496057-59-1

N-(3-Hydroxypropyl)piperidine-3-carboxamide

Cat. No.: B1350115
CAS No.: 496057-59-1
M. Wt: 186.25 g/mol
InChI Key: HAFLYGPOCOJZEQ-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)piperidine-3-carboxamide: is a chemical compound with the molecular formula C9H18N2O2 . . The compound is characterized by a piperidine ring substituted with a hydroxypropyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-(3-oxopropyl)piperidine-3-carboxamide.

    Reduction: Formation of N-(3-aminopropyl)piperidine-3-carboxamide.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Hydroxypropyl)piperidine-3-carboxamide is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It is also employed in the development of enzyme inhibitors and receptor modulators.

Medicine: this compound has potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as an analgesic agent.

Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxypropyl group allows for hydrogen bonding with active sites of enzymes or receptors, while the piperidine ring provides structural stability. This compound can modulate the activity of enzymes by acting as a competitive inhibitor or by altering the conformation of the enzyme’s active site .

Comparison with Similar Compounds

    Piperidine-3-carboxamide: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.

    N-(2-Hydroxyethyl)piperidine-3-carboxamide: Similar structure but with a shorter hydroxyalkyl chain, affecting its reactivity and applications.

Uniqueness: N-(3-Hydroxypropyl)piperidine-3-carboxamide is unique due to its hydroxypropyl group, which enhances its solubility and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

N-(3-Hydroxypropyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a hydroxyl group, and a carboxamide functional group. Its molecular formula is C₈H₁₈N₂O₂, with a molecular weight of approximately 174.25 g/mol. The presence of the hydroxyl group enhances its solubility in water and may influence its interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Protein Kinase B (Akt) : this compound has been identified as an inhibitor of Akt, a critical regulator in cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth in vivo, as demonstrated in studies involving human tumor xenografts in mice.
  • Renin Inhibition : The compound has shown potential in modulating renin activity, which plays a vital role in blood pressure regulation. This suggests possible applications in treating hypertension and cardiovascular diseases .
  • Cytotoxic Effects : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Antitumor ActivityInhibits Akt; reduces tumor growth in xenograft models.
Renin InhibitionModulates blood pressure regulation; potential for hypertension treatment.
CytotoxicityExhibits cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study investigating the antitumor efficacy of this compound derivatives, researchers synthesized several compounds and tested them against human cancer cell lines. The results indicated that certain derivatives had enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Mechanism Elucidation

The mechanism by which this compound exerts its effects involves competitive inhibition at the active sites of target enzymes. The hydroxypropyl group allows for hydrogen bonding, enhancing binding affinity and specificity towards targets such as Akt and renin.

Comparison with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Biological Activity
Piperidine-3-carboxamideLacks hydroxypropyl groupLess versatile; reduced interaction with biological targets.
N-(2-Hydroxyethyl)piperidine-3-carboxamideShorter hydroxyalkyl chainAffects reactivity; less potent than N-(3-Hydroxypropyl).

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Optimization of Derivatives : Modifying the structure to enhance potency and selectivity against specific targets.
  • Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings for conditions like cancer and hypertension.
  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound could provide insights into its therapeutic potential.

Properties

IUPAC Name

N-(3-hydroxypropyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLYGPOCOJZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377695
Record name N-(3-Hydroxypropyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496057-59-1
Record name N-(3-Hydroxypropyl)-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496057-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Hydroxypropyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496057-59-1
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